Pyronaridine

Übersicht

Beschreibung

Pyronaridine is a Mannich base with potent antimalarial and potential antiviral activities. It has been used as an antimalarial agent for over 50 years against Plasmodium falciparum and Plasmodium vivax . Initially synthesized in the 1970s in China, it was marketed under the trade name Malaridine . This compound is known for its high efficacy against multidrug-resistant strains of malaria .

Vorbereitungsmethoden

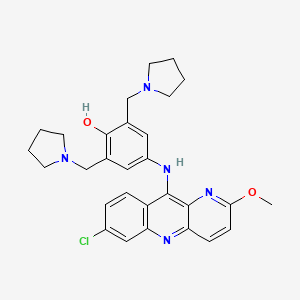

Synthetic Routes and Reaction Conditions: Pyronaridine is synthesized through a multi-step process involving the condensation of 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-amine with 2,6-bis(pyrrolidin-1-ylmethyl)phenol . The reaction typically requires anhydrous conditions and the use of organic solvents such as methanol and dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

Reduction: Reduction reactions can target the nitro groups present in intermediate compounds during synthesis.

Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Antimalarial Efficacy

1. Treatment of Malaria

Pyronaridine is primarily known for its potent antimalarial properties. Clinical trials have established its efficacy in treating both Plasmodium falciparum and Plasmodium vivax malaria. A study comparing this compound-artesunate with chloroquine showed a Day-14 cure rate of 99.5% for this compound-artesunate, indicating non-inferiority to chloroquine . Moreover, in a real-world setting across five African countries, the treatment demonstrated an effectiveness rate of 98.6% at Day 28 for acute uncomplicated P. falciparum malaria .

2. Combination Therapy

this compound is often used in combination with artesunate, marketed as Pyramax. This fixed-dose combination has gained regulatory approval and is recognized as an important addition to the malaria treatment toolbox . The synergy between this compound and artesunate enhances the overall efficacy against resistant strains of malaria .

Pharmacological Properties

1. Mechanism of Action

this compound exhibits a unique mechanism that includes the inhibition of heme polymerization and oxidative damage to malarial proteins, which contributes to its schizonticidal activity . This mechanism is particularly effective against chloroquine-resistant strains, making it a valuable option in areas where resistance is prevalent.

2. Safety Profile

Clinical studies have reported an acceptable safety profile for this compound-artesunate, with mild to moderate increases in liver enzymes noted but without significant hepatic events during treatment . This safety aspect is crucial for its application in diverse patient populations, including those with pre-existing liver conditions.

Potential for Drug Repurposing

Recent research has explored the repurposing of this compound beyond its antimalarial use:

1. Antiviral Activity

Emerging studies suggest that this compound may have antiviral properties against various viruses, including influenza and SARS-CoV-2. Its potential as a therapeutic agent in these contexts is currently under investigation .

2. Treatment of Other Infections

Research indicates that this compound could be effective against other parasitic infections such as Chagas disease caused by Trypanosoma cruzi. Studies have shown that it can interact synergistically with other FDA-approved drugs to enhance treatment efficacy against this neglected tropical disease .

Case Studies and Clinical Trials

Wirkmechanismus

Pyronaridine exerts its antimalarial activity by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole . This disruption prevents the parasite from detoxifying heme, leading to its death . This compound also exhibits antiviral activity by inhibiting the replication of viruses such as SARS-CoV-2 through protease inhibition .

Vergleich Mit ähnlichen Verbindungen

Amodiaquine: Structurally related to this compound, amodiaquine also targets the haemozoin synthesis pathway.

Uniqueness: this compound’s high efficacy against multidrug-resistant strains and its potential antiviral properties make it unique among antimalarial drugs . Its combination with artesunate in artemisinin-based therapies further enhances its effectiveness and reduces the likelihood of resistance development .

Biologische Aktivität

Pyronaridine (PYR) is a synthetic antimalarial compound that exhibits significant biological activity against various strains of the malaria parasite, particularly Plasmodium falciparum and Plasmodium vivax. It has been used in combination with artesunate for the treatment of uncomplicated malaria, showcasing its efficacy and safety in clinical settings. This article delves into the biological mechanisms, pharmacological properties, and clinical findings associated with this compound.

1. Antimalarial Activity:

this compound primarily functions as an erythrocytic schizonticide, effectively targeting the blood stages of malaria parasites. Its mechanism involves:

- Inhibition of Hemozoin Formation: this compound prevents the polymerization of hematin into hemozoin within the parasite's digestive vacuole. This accumulation of toxic hematin leads to oxidative stress and ultimately parasite death .

- DNA Intercalation: The compound intercalates into DNA and inhibits DNA topoisomerase II, which disrupts DNA replication and repair processes, contributing to its antimalarial effects .

2. Antitumor Activity:

Recent studies have indicated that this compound also possesses anticancer properties. Its ability to interfere with DNA metabolism parallels that of other anticancer agents like amsacrine and quinacrine . This dual activity highlights its potential beyond just treating malaria.

3. Immune Modulation:

Emerging research suggests that this compound may also exhibit immune-modulatory effects, potentially enhancing the host's response to infections .

Pharmacokinetics

This compound displays unique pharmacokinetic properties:

- Rapid Absorption: It is rapidly absorbed after oral administration, with a high blood-to-plasma distribution ratio due to accumulation in blood cells .

- Long Half-Life: The compound has a long terminal half-life, which supports its dosing regimen in clinical practice.

- Variability in Pharmacokinetics: Differences in pharmacokinetics have been observed between healthy individuals and malaria-infected patients, indicating that disease states can influence drug metabolism .

Clinical Efficacy and Safety

1. Clinical Trials:

Several clinical trials have evaluated the efficacy and safety of this compound-artesunate combinations:

- A study comparing this compound-artesunate with chloroquine for treating uncomplicated P. vivax malaria reported a Day-14 cure rate of 99.5% for this compound-artesunate, demonstrating non-inferiority to chloroquine .

- In a multi-center study across Myanmar, this compound-artesunate showed an adequate clinical and parasitological response (ACPR) rate of 100% at Day 42 for P. falciparum infections .

2. Real-World Data:

A large-scale observational study involving over 8,500 malaria episodes indicated a treatment effectiveness rate of 98.6% for this compound-artesunate under real-world conditions in Africa, with no significant adverse hepatic events reported .

Summary of Key Findings

| Study | Population | Treatment | Outcome | Efficacy Rate |

|---|---|---|---|---|

| Study 1 | Patients with uncomplicated P. vivax | This compound-artesunate vs Chloroquine | Day-14 cure rate | 99.5% vs 100% |

| Study 2 | P. falciparum infections in Myanmar | This compound-artesunate | ACPR at Day 42 | 100% |

| Study 3 | Real-world data in Africa | This compound-artesunate | Treatment effectiveness | 98.6% |

Eigenschaften

IUPAC Name |

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUFPMUQJKWIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996354 | |

| Record name | Pyronaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74847-35-1 | |

| Record name | Pyronaridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74847-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronaridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronaridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyronaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRONARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for pyronaridine against malaria parasites?

A1: this compound exerts its antimalarial activity by accumulating in the parasite's digestive vacuole and interfering with the synthesis of hemozoin. [, ] Hemozoin formation is essential for the parasite's survival as it detoxifies heme, a byproduct of hemoglobin digestion. [, ] By disrupting this process, this compound leads to the accumulation of toxic heme, ultimately killing the parasite.

Q2: Does this compound exhibit any other mechanisms of action besides hemozoin inhibition?

A2: While hemozoin inhibition is the primary mechanism, research suggests this compound might also inhibit the parasitic digestive system more broadly. [] Studies observed the accumulation of undigested endocytic vesicles within the parasite's food vacuoles after this compound exposure, indicating potential interference with hemoglobin degradation beyond just hemozoin formation. []

Q3: How does this compound affect the morphology of the malaria parasite?

A3: this compound induces distinct morphological changes in the parasite, particularly in the later stages of development (trophozoites and schizonts). [] The most notable alterations occur within the parasite's food vacuoles, where undigested endocytic vesicles accumulate due to the disruption of hemoglobin degradation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C31H33ClN4O3, and its molecular weight is 549.07 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data for this compound, various studies utilized techniques like mass spectrometry (MS) to characterize the compound and its metabolites. [] Specifically, low-energy collision-induced dissociation (CID) ion trap mass spectrometry was employed to analyze the fragmentation patterns of this compound and its metabolites. []

Q6: What is the stability of this compound-coated plates and culture media used for in vitro sensitivity testing?

A6: This compound-coated plates remained stable for six months when stored at 4°C. Ampule-sealed liquid culture media demonstrated stability for two months at 4°C, while bottled lyophilized culture media remained stable for up to two years at the same temperature. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound's primary mode of action revolves around inhibiting a biological process (hemozoin formation) rather than exhibiting direct catalytic properties.

Q8: Have computational methods been utilized in research related to this compound?

A8: Yes, computational chemistry played a role in identifying this compound as a potential antiviral against Ebola and Marburg viruses. [, ] Machine learning models, trained on data from approved drugs, identified this compound as a candidate with potential antiviral activity, which was later validated through in vitro and in vivo studies. [, ]

Q9: How do structural modifications to this compound impact its antimalarial activity?

A9: Studies comparing this compound to its analogs revealed that the nitrogen atom at position 1 and the pyrrolidinyl Mannich base side chains are crucial for its antimalarial activity. [] Replacing these structural elements significantly reduced the efficacy against various Plasmodium strains, highlighting their importance in this compound's mechanism of action. []

Q10: What formulations of this compound are available for clinical use?

A10: this compound-artesunate is clinically available in both tablet and pediatric granule formulations. [] These formulations were developed to ensure appropriate dosing and administration in various patient populations, including children and adults.

Q11: Is there information on SHE regulations specific to this compound?

A11: While the provided research focuses on this compound's efficacy and safety profile, information regarding specific SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

Q12: How is this compound absorbed and distributed within the body?

A12: this compound exhibits rapid absorption following oral administration and possesses a high blood-to-plasma distribution ratio, indicating significant accumulation in blood cells. [] This characteristic is believed to contribute to its long terminal half-life and efficacy against malaria parasites residing within red blood cells.

Q13: What is the elimination half-life of this compound?

A13: The elimination half-life of this compound is relatively long, ranging from 8 to 9 days in healthy volunteers and estimated to be around 19.8 hours in hamsters based on minimal physiologically-based pharmacokinetic (PBPK) modeling. [, ]

Q14: Does the presence of malaria infection affect the pharmacokinetics of this compound?

A14: Yes, studies have observed differences in the pharmacokinetic profiles of this compound between healthy individuals and malaria-infected patients. [] This suggests that the disease state itself may influence the absorption, distribution, metabolism, or excretion of this compound.

Q15: Does this compound interact with other drugs at a pharmacokinetic level?

A15: Yes, this compound has been shown to interact with primaquine, increasing its maximum plasma concentration and total exposure. [] This interaction is similar to that observed with other antimalarials like chloroquine and piperaquine.

Q16: How effective is this compound against different species of malaria parasites?

A17: this compound demonstrates efficacy against both Plasmodium falciparum and Plasmodium vivax, the two most common species causing malaria. [, ] In vitro studies using isolates from various geographical regions have consistently shown its potent activity against both species, including drug-resistant strains.

Q17: What is the efficacy of this compound against chloroquine-resistant Plasmodium falciparum?

A18: this compound exhibits potent activity against chloroquine-resistant strains of Plasmodium falciparum, both in vitro and in vivo. [, , ] Clinical studies in areas with high chloroquine resistance have demonstrated its efficacy in treating uncomplicated falciparum malaria, highlighting its potential as an alternative to chloroquine.

Q18: What is the in vivo efficacy of this compound-artesunate in treating uncomplicated falciparum malaria in children?

A19: In a phase III trial conducted in Gabon, a fixed-dose this compound-artesunate combination demonstrated excellent efficacy in pediatric patients aged 2–14 years with uncomplicated falciparum malaria. [] The PCR-corrected cure rates at day 28 reached 100% across all dose levels tested, highlighting its potential as a suitable treatment option for this population. []

Q19: How does the efficacy of this compound compare to other antimalarials in preclinical models?

A20: In a murine malaria model using luciferase-expressing parasites, this compound exhibited superior single-dose pharmacodynamics compared to artesunate, chloroquine, and amodiaquine. [] It achieved a greater reduction in parasite burden within 48 hours and demonstrated complete cure at lower doses compared to the other antimalarials tested. []

Q20: Has this compound shown any potential against other parasitic diseases like schistosomiasis?

A21: Yes, recent research suggests that this compound might have potential as an antischistosomal agent. [] In vitro studies revealed its activity against larval stage schistosomula and adult worms. [] Furthermore, an observational pilot trial in Gabon indicated that the antimalarial drug combination this compound-artesunate (Pyramax) reduced Schistosoma haematobium egg excretion, potentially leading to a cure in some children. []

Q21: Does this compound exhibit cross-resistance with other antimalarial drugs?

A23: In vitro studies suggest a potential for cross-resistance between this compound and other antimalarials like chloroquine, amodiaquine, and mefloquine. [, , , ] This cross-resistance is likely due to shared mechanisms of action or resistance involving drug efflux pumps.

Q22: Does this compound exhibit cross-resistance with artemisinin derivatives?

A24: While there is some evidence of cross-resistance between this compound and other antimalarials, it does not appear to exhibit cross-resistance with artemisinin derivatives. [, ] This makes the combination of this compound with an artemisinin derivative, like artesunate, a promising strategy to combat drug resistance.

Q23: What are the common adverse effects associated with this compound treatment?

A25: this compound is generally well-tolerated, with most adverse effects being mild and transient. [, ] The most frequently reported adverse events include gastrointestinal symptoms like nausea, vomiting, and abdominal pain.

Q24: Are there any concerns regarding this compound's potential for hepatotoxicity?

A26: Some clinical trials have reported asymptomatic, transient elevations in liver enzymes (transaminases) in patients receiving this compound-artesunate. [, ] While these elevations were mostly mild to moderate and resolved without intervention, they warrant further investigation and monitoring, particularly in patients with pre-existing liver conditions.

Q25: What did a real-world safety study on this compound-artesunate in Africa reveal about its hepatic safety?

A27: A cohort event monitoring study conducted in five African countries assessed the real-world safety and tolerability of this compound-artesunate. [] The study found no occurrences of clinically significant hepatotoxicity following this compound-artesunate treatment, even in patients with elevated baseline liver enzymes, suggesting a favorable safety profile in real-world settings. []

Q26: What analytical techniques are commonly used to quantify this compound and its metabolites in biological samples?

A30: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), is commonly employed to quantify this compound and its metabolites in biological matrices. [, ] These techniques provide the sensitivity and specificity required to accurately measure drug concentrations.

Q27: Is there information available on the environmental impact and degradation of this compound?

A27: The provided research focuses on this compound's pharmaceutical applications, with limited information on its environmental impact and degradation pathways.

Q28: What is known about the dissolution and solubility properties of this compound?

A32: While the provided research does not explicitly address the dissolution rate of this compound, its formulation as both plain and enteric-coated tablets suggests an understanding of its dissolution properties and potential strategies to optimize its absorption. []

Q29: Have the analytical methods used to quantify this compound been validated?

A29: While the provided research does not elaborate on the specific validation parameters for this compound quantification, analytical methods employed in drug development and clinical trials generally undergo rigorous validation to ensure accuracy, precision, and specificity.

Q30: Is there information available regarding this compound's biocompatibility and biodegradability?

A38: While the provided research does not explicitly discuss this compound's biodegradability, its metabolic conversion into various metabolites suggests at least partial degradation within biological systems. []

Q31: What are some alternative antimalarial drugs to this compound?

A31: Several other antimalarial drugs are available, including artemisinin derivatives (e.g., artesunate, artemether), quinolines (e.g., chloroquine, mefloquine), antifolates (e.g., sulfadoxine-pyrimethamine), and atovaquone. The choice of antimalarial depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, and individual patient considerations.

Q32: Are there specific guidelines for the recycling and waste management of this compound?

A32: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding specific recycling and waste management guidelines is not explicitly discussed. As a pharmaceutical product, this compound disposal should follow local regulations and guidelines for pharmaceutical waste management to minimize environmental impact.

Q33: What research tools and resources are crucial for studying this compound?

A33: Essential resources for this compound research include in vitro culture systems for malaria parasites, animal models for in vivo efficacy and toxicity studies, and analytical techniques like HPLC-MS for quantifying drug concentrations.

Q34: When was this compound first synthesized and used for treating malaria?

A42: this compound was first synthesized in China in 1971 and has been used clinically in the country for over 50 years. [, ] Its combination with artesunate (Pyramax) has gained recognition as an effective treatment for uncomplicated malaria, particularly in areas with chloroquine resistance.

Q35: Are there any potential applications of this compound beyond malaria treatment?

A43: ** Recent research suggests that this compound might hold potential for treating other diseases besides malaria. * Viral Infections: Computational studies and in vitro experiments identified this compound as a potential antiviral agent against Ebola, Marburg, and SARS-CoV-2. [, ] * Schistosomiasis: this compound exhibited in vitro and in vivo activity against Schistosoma species, indicating potential as an antischistosomal drug. []* Cancer:** Studies have explored the potential anticancer properties of this compound, particularly in non-small cell lung cancer (NSCLC) cells. [] Results suggest that it might induce apoptosis and inhibit tumor growth through various mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.